molecular formula C25H25N5O2 B2550312 2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1207040-73-0

2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2550312
CAS No.: 1207040-73-0
M. Wt: 427.508
InChI Key: SJJRWIOHOBZREN-UHFFFAOYSA-N
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Description

The compound 2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a sophisticated synthetic molecule designed for preclinical research, integrating multiple privileged medicinal chemistry scaffolds. Its structure features an indole moiety, a piperazine linker, and a pyridazine ring, each contributing to its potential biochemical profile. The indole nucleus is a well-established pharmacophore in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including antiviral and anticancer effects . The piperazine ring is a prevalent feature in bioactive molecules, often used to optimize pharmacokinetic properties and facilitate interaction with biological targets . Furthermore, the incorporation of a pyridazin-3-yl moiety linked to a methoxyphenyl group is a structural motif found in compounds investigated for their antituberculosis activity, suggesting potential applicability in infectious disease research . The strategic combination of these elements suggests this compound may be of significant interest in oncology research, particularly in the exploration of new pathways involved in cell proliferation. Indole derivatives have been identified as key components in potent, selective inhibitors for cancer treatment, such as CBP/EP300 bromodomain inhibitors for castration-resistant prostate cancer . The piperazine component is also frequently found in kinase inhibitors, playing a critical role in achieving selectivity and potency . Concurrently, the structural attributes of the molecule warrant investigation in virology. Piperazine-based compounds have garnered attention as remarkable heterocycles for antiviral research, with several FDA-approved drugs for various viral infections containing this core . The indole scaffold further complements this potential, as numerous indole derivatives have been reported to exhibit inhibitory activity against viruses such as influenza, Coxsackie, and hepatitis C . Researchers can utilize this compound as a chemical tool to probe novel mechanisms of action or as a lead structure for the further development of therapeutic agents targeting these disease areas. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-indol-1-yl-1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-32-21-8-6-19(7-9-21)22-10-11-24(27-26-22)28-14-16-29(17-15-28)25(31)18-30-13-12-20-4-2-3-5-23(20)30/h2-13H,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJRWIOHOBZREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to minimize environmental impact and improve scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

  • Biology: The compound has shown biological activity, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors in the body, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and biological activities. Similar compounds include other indole derivatives, pyridazine derivatives, and piperazine derivatives, each with their own distinct properties and applications

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Biological Activity

The compound 2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone represents a novel class of indole-based derivatives that have garnered attention for their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of the compound involves several key steps, typically utilizing multicomponent reactions that integrate indole and piperazine moieties. The process often includes the condensation of indole derivatives with piperazine and pyridazine components to yield the target molecule. Recent advancements in synthetic methodologies have improved the efficiency and yield of such compounds, facilitating further biological evaluations.

Antimicrobial Activity

Recent studies have indicated that indole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone have shown promising activity against various strains of bacteria and fungi. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Antitubercular Activity

A related study highlighted the design and synthesis of substituted piperazine derivatives as potent anti-tubercular agents. Compounds from this class demonstrated IC90 values ranging from 3.73 to 40.32 μM against Mycobacterium tuberculosis H37Ra, suggesting that similar structural motifs in our target compound may confer comparable efficacy against tuberculosis .

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney (HEK-293) cells revealed that many indole-based compounds exhibit low toxicity profiles, making them suitable candidates for further development in therapeutic applications. The cytotoxicity was evaluated using standard assays, confirming that these compounds do not significantly affect normal human cell viability at therapeutic concentrations .

The biological activity of 2-(1H-indol-1-yl)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Indole derivatives often act as enzyme inhibitors, affecting pathways critical for microbial survival.
  • Receptor Modulation : Some studies suggest that these compounds may modulate receptor activities involved in cellular signaling pathways, contributing to their therapeutic effects.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values below 10 μg/mL.
Study 2Evaluated anti-tubercular efficacy showing IC90 values indicating strong potential against Mycobacterium tuberculosis.
Study 3Investigated cytotoxic effects on HEK-293 cells revealing low toxicity at concentrations effective against pathogens.

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Amide coupling : Piperazine derivatives are reacted with indole-containing intermediates under conditions optimized for nucleophilic substitution or carbonyl activation .
  • Heterocyclic ring formation : Pyridazin-3-yl and indol-1-yl moieties are introduced through cyclization or cross-coupling reactions .
  • Purification : Recrystallization (using solvents like ethanol or dichloromethane) or column chromatography (silica gel, gradient elution) ensures high purity . Characterization :
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms regiochemistry and substituent positions.
  • Mass spectrometry (ESI-TOF or HRMS) verifies molecular weight and fragmentation patterns .
  • TLC monitoring (silica plates, UV visualization) tracks reaction progress .

Q. What pharmacological targets or mechanisms are associated with this compound?

The structural hybrid of indole, pyridazine, and piperazine suggests potential interactions with:

  • CNS receptors : Serotonin (5-HT) or dopamine receptors due to the indole scaffold .
  • Kinase inhibition : The pyridazine moiety may target ATP-binding pockets in kinases .
  • Dual receptor activity : Piperazine derivatives often exhibit affinity for histamine H₁/H₄ receptors, as seen in structurally similar compounds . Methodological Note: Target validation requires radioligand binding assays (e.g., competitive displacement studies) and functional assays (e.g., cAMP accumulation for GPCRs) .

Q. How do solubility and formulation challenges impact experimental design?

  • Solubility : The compound’s logP (~3.5–4.0, estimated) suggests limited aqueous solubility. Use polar aprotic solvents (DMF, DMSO) for in vitro assays, but avoid concentrations >1% to prevent cellular toxicity .
  • Formulation : For in vivo studies, employ co-solvents (e.g., PEG-400) or lipid-based nanoemulsions. Stability testing (HPLC, 24–72 hrs) under physiological pH (7.4) is critical .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up reactions?

Key factors include:

  • Catalyst screening : Palladium-based catalysts for cross-coupling steps improve regioselectivity (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Temperature control : Exothermic reactions (e.g., acylations) require gradual reagent addition and cooling (0–5°C) to suppress side products .
  • Automated platforms : Flow chemistry systems enhance reproducibility in multi-step syntheses, reducing batch-to-batch variability . Data Contradiction Example: Yields for piperazine coupling vary between 60–85% depending on solvent (DMF vs. THF). DMF improves solubility but may require longer reaction times .

Q. What structure-activity relationship (SAR) insights guide target selectivity?

  • Indole substitution : 1H-indol-1-yl vs. 5-methylindole alters steric hindrance, affecting receptor binding pocket access .
  • Piperazine modifications : N-alkylation (e.g., 4-methoxyphenyl vs. fluorophenyl) modulates lipophilicity and CNS penetration .
  • Pyridazine positioning : 6-(4-methoxyphenyl) enhances π-π stacking in kinase inhibitors compared to unsubstituted analogs . Methodological Note: Use comparative molecular field analysis (CoMFA) to map electrostatic/hydrophobic interactions and prioritize analogs .

Q. How should researchers address contradictions in reported biological activity data?

  • Assay standardization : Validate cell lines (e.g., HEK293 vs. CHO for GPCRs) and control for endogenous receptor expression .
  • Metabolic stability : Test liver microsomal stability (e.g., rat/human CYP450 isoforms) to identify false positives from metabolite interference .
  • Orthogonal assays : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

Q. What computational approaches predict binding modes and ADMET properties?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT₂A or histamine receptors. Focus on piperazine’s nitrogen interactions with Asp3.32 in GPCRs .
  • ADMET prediction : SwissADME or ADMETLab estimate BBB permeability (high CNS MPO score) and hepatotoxicity (CYP2D6 inhibition risk) .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes under physiological conditions .

Q. How is X-ray crystallography utilized to confirm structural hypotheses?

  • Crystal growth : Slow evaporation from acetonitrile/water (7:3) produces diffraction-quality crystals .
  • Data collection : Synchrotron radiation (λ = 0.71073 Å) resolves piperazine chair conformation and dihedral angles between pyridazine and indole .
  • Refinement : SHELXL refines anisotropic displacement parameters, confirming bond lengths (C-C: 1.48–1.52 Å) and angles (109.5° for sp³ carbons) .

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